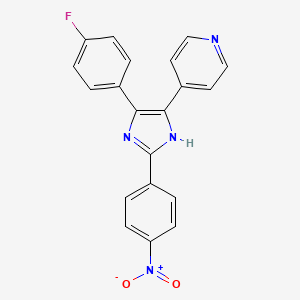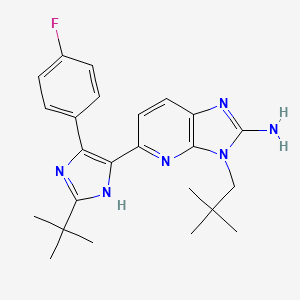![molecular formula C23H26ClNO B1684414 3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride CAS No. 58753-54-1](/img/structure/B1684414.png)
3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride
Overview
Description
3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride is a potent and selective inhibitor of Janus tyrosine kinase 3 (JAK3). It is also known to inhibit human tissue transglutaminase (TGM2).
Mechanism of Action
Mode of Action
ZM 39923 hydrochloride interacts with its targets by binding to the active sites of JAK3 and TGM2, thereby inhibiting their activities
Biochemical Pathways
The inhibition of JAK3 and TGM2 by ZM 39923 hydrochloride affects various biochemical pathways. JAK3 is involved in the JAK-STAT signaling pathway, which is critical for immune cell development and function. Therefore, inhibition of JAK3 can affect immune responses . TGM2 is involved in various biological processes, including cell differentiation, apoptosis, and matrix stabilization. Thus, inhibition of TGM2 can affect these processes .
Pharmacokinetics
It is known that zm 39923 hydrochloride breaks down in neutral buffer (t ½ = 36 mins, ph 743, 25°C) to form ZM 449829 .
Result of Action
The molecular and cellular effects of ZM 39923 hydrochloride’s action are the result of its inhibition of JAK3 and TGM2. By inhibiting JAK3, it can affect the JAK-STAT signaling pathway and thus influence immune responses . By inhibiting TGM2, it can affect various biological processes, including cell differentiation, apoptosis, and matrix stabilization .
Action Environment
The action, efficacy, and stability of ZM 39923 hydrochloride can be influenced by various environmental factors. For example, its stability is affected by the pH of the environment, as it breaks down in neutral buffer . Other factors, such as temperature, can also affect its action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride is synthesized through a multi-step process. The key steps involve the formation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
- Formation of the naphthalen-2-yl core.
- Introduction of the benzyl and isopropyl groups.
- Formation of the hydrochloride salt.
The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of JAK3 and TGM2.
Biology: Employed in cellular and molecular biology research to investigate signaling pathways and cellular processes.
Medicine: Explored for its potential therapeutic applications in diseases involving JAK3 and TGM2, such as autoimmune disorders and cancers.
Industry: Utilized in the development of new drugs and therapeutic agents
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride include:
Ruxolitinib: A JAK1/2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: A JAK1/3 inhibitor used in the treatment of rheumatoid arthritis.
Baricitinib: A JAK1/2 inhibitor used in the treatment of rheumatoid arthritis.
Uniqueness
This compound is unique due to its high selectivity for JAK3 and its additional inhibition of TGM2. This dual inhibition makes it a valuable tool for studying the roles of these enzymes in various biological processes and diseases .
Properties
IUPAC Name |
3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO.ClH/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22;/h3-13,16,18H,14-15,17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTUORMLOPXPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017077 | |
| Record name | ZM 39923-hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58753-54-1, 1021868-92-7 | |
| Record name | ZM 39923 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058753541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZM 39923-hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



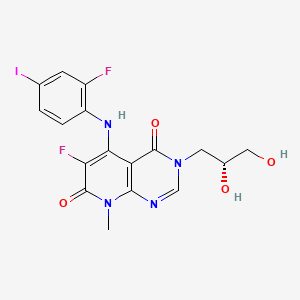

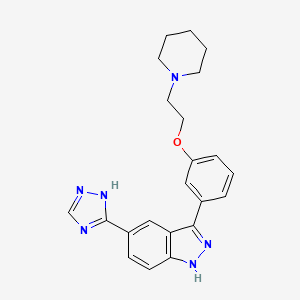
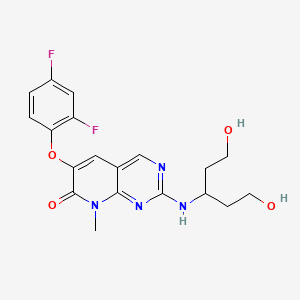


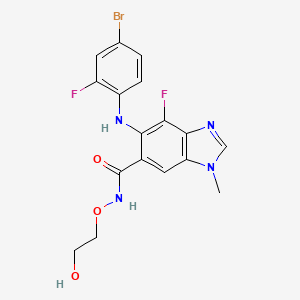
![2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B1684342.png)

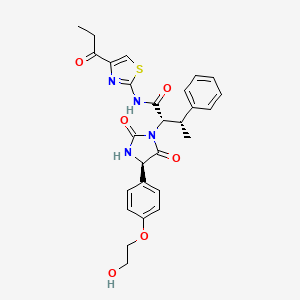
![N-[2-(2-Chloro-4-iodoanilino)-3,4-difluorophenyl]-4-(propan-2-ylamino)piperidine-1-sulfonamide](/img/structure/B1684349.png)
